- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
918516-27-5 structure
Product Name:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
CAS-Nr.:918516-27-5
MF:C13H9ClN2
MW:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
Update Time:2025-10-28
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- Inchi: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- InChI-Schlüssel: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- Lächelt: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 228.0454260g/mol
- Monoisotopenmasse: 228.0454260g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 238
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 28.7
- XLogP3: 3.6
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149295-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$153 | 2021-06-09 | |
| Chemenu | CM149295-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM149295-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$701 | 2021-06-09 | |
| Alichem | A029188493-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$154.50 | 2023-08-31 | |
| Alichem | A029188493-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$472.50 | 2023-08-31 | |
| Alichem | A029188493-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$772.50 | 2023-08-31 | |
| TRC | C385988-10mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385988-50mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C385988-100mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 1g |
561.0CNY | 2021-08-04 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
Referenz
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
Referenz
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
Referenz
- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
Referenz
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
Referenz
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
Referenz
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
Referenz
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
Referenz
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
Referenz
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
Referenz
- An improved process for the preparation of vemurafenib, India, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
Referenz
- A process for preparation of amorphous vemurafenib, India, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
Referenz
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
Referenz
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
Referenz
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referenz
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
Referenz
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
Referenz
- A process for the preparation of vemurafenib, India, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
Referenz
- Process for the preparation of vemurafenib and its intermediates, India, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- 5-Chloro-7-azaindole
- 4-Chlorobromobenzene
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
- 5-Bromo-7-azaindole
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Verwandte Literatur
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) Verwandte Produkte
- 611205-38-0(1H-Pyrrolo[2,3-b]pyridine, 5-phenyl-)
- 875638-41-8(1H-Pyrrolo[2,3-b]pyridine, 5-(2-naphthalenyl)-3-phenyl-)
- 1391088-63-3(5-(1H-Pyrrolo[2,3-b]pyridin-3-yl)isoquinoline)
- 104271-31-0(Imidazo[1,2-a]pyridine, 8-(4-chlorophenyl)-)
- 10299-55-5(3-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 918511-92-9(5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine)
- 866542-51-0(5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 916172-41-3(1H-Pyrrolo[2,3-b]pyridine, 4-(3,4-dichlorophenyl)-)
- 875638-48-5(1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dichlorophenyl)-3-phenyl-)
- 875637-16-4(Phenol, 3-[3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-)
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